molecular formula C16H18N2 B103244 N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline CAS No. 18150-14-6

N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline

Cat. No.: B103244
CAS No.: 18150-14-6
M. Wt: 238.33 g/mol
InChI Key: HMJPNNRBGBKUNV-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a dimethylamino group attached to the benzene ring and a pyridinyl group attached via a vinyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline can be achieved through several synthetic routes. One common method involves the reaction of N,N-dimethylaniline with 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via a condensation mechanism, forming the desired product with high yield.

Another approach involves the use of a Wittig reaction, where a phosphonium ylide derived from N,N-dimethylaniline is reacted with 4-pyridinecarboxaldehyde. This method also provides good yields and allows for the formation of the (E)-isomer selectively.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as palladium or nickel can be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with various biological targets, making it a subject of interest in medicinal chemistry.

    Materials Science: Due to its electronic properties, the compound is explored for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridinyl group can engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline
  • N,N-dimethyl-4-[(E)-2-(3-pyridinyl)vinyl]aniline
  • N,N-dimethyl-4-[(E)-2-(4-pyridinyl)vinyl]aniline

Uniqueness

N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

18150-14-6

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline

InChI

InChI=1S/C16H18N2/c1-13(15-8-10-17-11-9-15)12-14-4-6-16(7-5-14)18(2)3/h4-12H,1-3H3/b13-12+

InChI Key

HMJPNNRBGBKUNV-OUKQBFOZSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)N(C)C)/C2=CC=NC=C2

SMILES

CC(=CC1=CC=C(C=C1)N(C)C)C2=CC=NC=C2

Canonical SMILES

CC(=CC1=CC=C(C=C1)N(C)C)C2=CC=NC=C2

Origin of Product

United States

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